(4-(2-methoxyphenyl)piperazin-1-yl)(2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)methanone
Description
The compound "(4-(2-methoxyphenyl)piperazin-1-yl)(2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)methanone" is a hybrid heterocyclic molecule featuring three distinct pharmacophores:
- A piperazine ring substituted with a 2-methoxyphenyl group at the 4-position.
- A thiazole ring linked to a 1-methylindole moiety at the 2-position.
- A methanone bridge connecting the piperazine and thiazole-indole subunits.
Properties
IUPAC Name |
[4-(2-methoxyphenyl)piperazin-1-yl]-[2-(1-methylindol-2-yl)-1,3-thiazol-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2S/c1-26-19-8-4-3-7-17(19)15-21(26)23-25-18(16-31-23)24(29)28-13-11-27(12-14-28)20-9-5-6-10-22(20)30-2/h3-10,15-16H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCRQDVRWOFFNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C3=NC(=CS3)C(=O)N4CCN(CC4)C5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied. They play a significant role in the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate.
Mode of Action
The compound acts as a ligand for the alpha1-adrenergic receptors. It binds to these receptors, leading to their activation or blockade. This interaction results in changes in the function of these receptors, affecting the contraction of smooth muscles in various parts of the body.
Biochemical Pathways
The activation or blockade of alpha1-adrenergic receptors affects numerous biochemical pathways. These pathways are associated with various disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism.
Pharmacokinetics
The compound exhibits an acceptable pharmacokinetic profile. The in silico docking and molecular dynamics simulations, binding data together with absorption, distribution, metabolism, and excretion (ADME) calculations identified this compound as a promising lead.
Result of Action
The result of the compound’s action is the modulation of the function of alpha1-adrenergic receptors. This modulation can lead to therapeutic effects in the treatment of numerous disorders, as mentioned above.
Biochemical Analysis
Biochemical Properties
The compound (4-(2-methoxyphenyl)piperazin-1-yl)(2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)methanone has been found to interact with alpha1-adrenergic receptors. These receptors are among the most studied G protein-coupled receptors and are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine.
Cellular Effects
The effects of this compound on cells are primarily mediated through its interactions with alpha1-adrenergic receptors. Activation or blockade of these receptors is a major therapeutic approach for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to alpha1-adrenergic receptors. The compound shows alpha1-adrenergic affinity in the range from 22 nM to 250 nM. The in silico docking and molecular dynamics simulations, binding data together with absorption, distribution, metabolism, and excretion (ADME) calculations identified the promising lead compounds.
Temporal Effects in Laboratory Settings
The compound has been shown to exhibit significant binding affinity to alpha1-adrenergic receptors, suggesting potential long-term effects on cellular function.
Biological Activity
The compound (4-(2-methoxyphenyl)piperazin-1-yl)(2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)methanone , often referred to as a thiazole-indole hybrid, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurology. This article explores its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a piperazine moiety linked to a thiazole and an indole structure. The presence of the methoxy group on the phenyl ring is significant for its biological activity.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole and indole derivatives. The compound has shown promising results against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| Jurkat (T-cell leukemia) | < 10 | |
| U251 (glioblastoma) | 23.30 ± 0.35 | |
| WM793 (melanoma) | < 30 |
The hybrid structure enhances cytotoxicity compared to traditional chemotherapeutics like doxorubicin, suggesting a unique mechanism of action that warrants further investigation.
The mechanism by which this compound exerts its anticancer effects involves several pathways:
- Bcl-2 Inhibition : The compound interacts with Bcl-2 proteins, which are crucial in regulating apoptosis. Studies indicate that it may induce apoptosis in cancer cells by disrupting Bcl-2's anti-apoptotic function .
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase, leading to increased apoptosis rates in sensitive cell lines .
3. Neuropharmacological Effects
In addition to its anticancer properties, compounds with similar structures have been evaluated for neuropharmacological effects:
- Anxiolytic and Antidepressant Activities : Some derivatives exhibit anxiolytic effects in animal models, suggesting potential applications in treating anxiety disorders .
Structure-Activity Relationship (SAR)
The SAR studies provide insights into how modifications of the compound influence its biological activity:
- Methoxy Group : The presence of the methoxy group on the phenyl ring enhances lipophilicity and bioavailability, contributing to increased potency against cancer cells .
- Indole and Thiazole Integration : The combination of indole and thiazole rings appears crucial for maintaining activity against various cancer types. Modifications on these rings can lead to significant changes in potency and selectivity .
Case Studies
Several case studies have been published that detail the synthesis and evaluation of related compounds:
- Synthesis of Thiazole-Indole Derivatives : A study synthesized various thiazole-indole hybrids and tested their cytotoxicity against multiple cancer cell lines, revealing compounds with IC50 values comparable to established chemotherapeutics .
- Mechanistic Studies : Research focusing on the interaction between these compounds and cellular targets has demonstrated their ability to modulate key signaling pathways involved in tumor progression and survival .
Scientific Research Applications
Structure and Composition
- Molecular Formula : C20H21N3O2
- Molecular Weight : 335.4 g/mol
- IUPAC Name : 1H-indol-2-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone
Structural Features
The compound features a piperazine ring, which is known for its versatility in drug design, and a thiazole moiety that contributes to its biological activity. The methoxy group on the phenyl ring enhances lipophilicity, potentially improving the compound's bioavailability.
Antidepressant Activity
Research indicates that compounds containing piperazine and thiazole moieties exhibit significant antidepressant properties. For instance, the structural similarity of this compound to known serotonin receptor modulators suggests potential efficacy in treating depression and anxiety disorders. Studies have demonstrated that modifications in the piperazine structure can enhance selective serotonin reuptake inhibition, leading to improved antidepressant effects .
Anticonvulsant Properties
The thiazole component has been associated with anticonvulsant activity. A study highlighted that thiazole derivatives exhibited protective effects in seizure models, indicating that the incorporation of this moiety could enhance the anticonvulsant profile of the compound . The specific mechanism may involve modulation of neurotransmitter systems, particularly GABAergic pathways.
Antitumor Activity
Thiazole derivatives have shown promise as anticancer agents. The compound's structure allows it to interact with various cellular targets involved in cancer proliferation and survival. In vitro studies have reported significant cytotoxicity against several cancer cell lines, such as MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values indicating potent activity . The presence of the methoxyphenyl group may contribute to enhanced interaction with target proteins involved in tumor growth.
Antibacterial Activity
The compound has been evaluated for its antibacterial properties against various pathogens. Studies indicate that thiazole-containing compounds exhibit broad-spectrum antibacterial activity, potentially due to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways .
Case Studies
- Synthesis and Testing : A series of thiazole-piperazine hybrids were synthesized and tested for antibacterial efficacy against Staphylococcus aureus and Escherichia coli. Results indicated promising activity with minimum inhibitory concentrations (MIC) lower than traditional antibiotics .
- Clinical Relevance : The antimicrobial potential of similar compounds has led to further investigations into their use as adjunct therapies in treating resistant bacterial infections .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Piperazine Ring
The 2-methoxyphenyl group on the piperazine ring distinguishes this compound from analogs with 4-(trifluoromethyl)phenyl (e.g., compound 21 in ) or 3-chlorophenyl substituents (e.g., compound 10f in ). Key differences include:
- Electron-donating vs.
- Receptor selectivity : Trifluoromethyl-substituted piperazines (e.g., compound 21) often exhibit higher affinity for serotonin receptors (e.g., 5-HT₁A), while methoxy-substituted derivatives may favor dopaminergic or CB1 interactions .
Table 1: Piperazine Substituent Comparisons
Thiazole-Indole Core vs. Alternative Heterocycles
The thiazole-indole-thiazole scaffold in the target compound contrasts with:
- Thiophene-based analogs (e.g., compound 21 in ), which lack the indole moiety but retain piperazine-methanone connectivity. Thiophene derivatives typically show reduced CNS penetration due to lower lipophilicity .
- For cannabinoid analogs, morpholinoethyl groups are critical for CB1 receptor binding, but shorter chains (e.g., methanone bridges) may limit efficacy .
Table 2: Heterocyclic Core Comparisons
Metabolic Stability and CYP Interactions
The target compound’s 1-methylindole and methoxy group may influence cytochrome P450 (CYP) metabolism. For example:
Key Research Findings
- Synthetic accessibility: The target compound’s methanone bridge simplifies synthesis compared to ethyl ester derivatives (e.g., compounds 10d–10f in ), which require additional coupling steps .
- Structure-activity relationships (SAR) : Optimal CB1 activity requires a balance between side-chain rigidity (provided by the thiazole ring) and substituent bulk (e.g., 1-methylindole vs. benzyl groups in ) .
Q & A
Basic: What synthetic methodologies are recommended for synthesizing this compound, and how can reaction conditions be optimized?
Answer:
The compound’s synthesis involves multi-step reactions, typically starting with coupling a piperazine derivative (e.g., 4-(2-methoxyphenyl)piperazine) with a thiazole-indole intermediate. Key steps include:
- Amide bond formation between the piperazine and thiazole moieties using coupling agents like EDCl/HOBt under inert conditions .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) are preferred for solubility and reactivity.
- Temperature control : Reactions often proceed at 0–25°C to minimize side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization ensures purity .
Optimization : Use Design of Experiments (DoE) to test variables (e.g., catalyst loading, solvent ratios). Monitor intermediates via TLC or HPLC .
Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound?
Answer:
Contradictions in NMR data may arise from dynamic rotational isomerism in the piperazine-thiazole linkage or solvent-induced shifts. Strategies include:
- Variable Temperature NMR : Conduct experiments at −40°C to 60°C to observe conformational freezing .
- 2D NMR (COSY, NOESY) : Resolve overlapping peaks and confirm spatial proximity of protons .
- Deuterated solvent screening : Compare DMSO-d6 vs. CDCl3 to identify solvent-dependent shifts .
- Cross-validate with computational models : Use DFT calculations (e.g., Gaussian) to predict chemical shifts and compare with experimental data .
Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound?
Answer:
Essential techniques :
- 1H/13C NMR : Confirm regiochemistry of the piperazine, thiazole, and indole moieties .
- HRMS (ESI-TOF) : Verify molecular ion ([M+H]+) and isotopic pattern .
- FT-IR : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and aromatic C-H stretches .
- HPLC-PDA : Assess purity (>95%) using C18 columns (acetonitrile/water gradients) .
Advanced: How can structure-activity relationships (SAR) be systematically explored for this compound?
Answer:
SAR strategies :
- Analog synthesis : Modify substituents (e.g., methoxy → ethoxy on the phenyl ring) to evaluate electronic effects .
- Bioisosteric replacement : Replace the thiazole with oxazole or indole with azaindole to probe steric/electronic contributions .
- Pharmacophore mapping : Use Schrödinger’s Phase or MOE to identify critical H-bond acceptors (e.g., carbonyl group) .
- In vitro assays : Test analogs against target receptors (e.g., 5-HT1A, dopamine D2) to correlate structural changes with activity .
Basic: What in vitro assays are suitable for initial biological activity screening?
Answer:
- Receptor binding assays : Radioligand displacement (e.g., [³H]WAY-100635 for 5-HT1A affinity) .
- Enzyme inhibition : Assess CYP450 interactions via fluorogenic substrates .
- Cytotoxicity : Use MTT assays on HEK-293 or HepG2 cells to determine IC50 values .
Protocol : Incubate compounds at 1–100 µM, measure activity at 24–48h, and normalize to controls .
Advanced: How can researchers address discrepancies in biological activity data across studies?
Answer:
Discrepancies may stem from assay conditions (e.g., cell line variability, serum content). Mitigation steps:
- Standardize protocols : Adhere to NIH guidelines for cell culture and assay replication .
- Control compounds : Include reference drugs (e.g., clozapine for receptor binding) to calibrate results .
- Meta-analysis : Pool data from multiple labs using random-effects models to identify outliers .
- Orthogonal assays : Confirm activity with SPR (surface plasmon resonance) or patch-clamp electrophysiology .
Basic: What strategies ensure analytical method validation for quantifying this compound?
Answer:
Validation parameters per ICH Q2(R1) :
- Linearity : R² ≥0.998 over 50–150% of expected concentration .
- Accuracy/Recovery : Spike-and-recovery tests (90–110% recovery) in biological matrices .
- Precision : ≤5% RSD for intra/inter-day replicates .
- LOD/LOQ : Determined via signal-to-noise ratios (3:1 and 10:1, respectively) .
Advanced: How can degradation products be identified under stressed conditions?
Answer:
Forced degradation studies :
- Acid/Base hydrolysis : Expose to 0.1M HCl/NaOH (70°C, 24h), quench, and analyze via LC-MS/MS .
- Oxidative stress : Treat with 3% H2O2, monitor for sulfoxide/sulfone formation .
- Photolysis : Use ICH Q1B guidelines (UV light, 1.2 million lux-hours) .
Identification : HRMS/MS fragmentation and comparison with synthetic standards .
Basic: What computational tools predict this compound’s physicochemical properties?
Answer:
- logP/logD : Use MarvinSketch or ACD/Labs for partition coefficients .
- pKa : SPARC or MoKa predict ionizable groups (e.g., piperazine N-H, pKa ~7.5) .
- Solubility : QSPR models in ADMET Predictor or SwissADME .
Advanced: How can molecular docking guide target identification for this compound?
Answer:
- Protein preparation (AutoDock Vina) : Remove water, add hydrogens, assign charges .
- Docking grid : Center on known binding sites (e.g., 5-HT1A: PDB 7E2Z) .
- Pose scoring : Rank poses by binding energy (ΔG < −8 kcal/mol) and RMSD (<2 Å) .
- Validation : Compare with co-crystallized ligands (e.g., serotonin) for pose reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
